molecular formula C8H15ClN6O4 B058556 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine CAS No. 111379-66-9

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine

Cat. No. B058556
M. Wt: 294.69 g/mol
InChI Key: FVCFYASEXYRHFH-AJTSJACISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine, also known as AICAR, is a nucleotide derivative that has been studied for its potential therapeutic applications in various diseases. AICAR has been shown to have positive effects on metabolic disorders, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine activates AMPK by mimicking the effects of AMP on the enzyme. AMPK is activated when the cellular energy status is low, and it promotes energy production by increasing glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes such as protein synthesis. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a transcriptional co-activator that regulates mitochondrial biogenesis and oxidative metabolism.

Biochemical And Physiological Effects

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to have various biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to have anti-inflammatory and anti-oxidant effects. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to improve cardiac function in animal models of heart failure. It has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other nucleotide derivatives. However, 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

For 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine research include developing more potent and selective AMPK activators, investigating its potential therapeutic applications in various diseases, exploring its anti-cancer effects, and developing novel drug delivery systems.

Synthesis Methods

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine can be synthesized by reacting 5-amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamide with cyanamide in the presence of a strong acid catalyst. The reaction yields 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine and ammonia as byproducts. The purity of 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been extensively studied for its potential therapeutic applications. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to have anti-inflammatory and anti-oxidant effects.

properties

CAS RN

111379-66-9

Product Name

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine

Molecular Formula

C8H15ClN6O4

Molecular Weight

294.69 g/mol

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride

InChI

InChI=1S/C8H14N6O4.ClH/c9-5(10)6-12-8(11)14(13-6)7-4(17)3(16)2(1-15)18-7;/h2-4,7,15-17H,1H2,(H3,9,10)(H2,11,12,13);1H/t2-,3-,4-,7-;/m1./s1

InChI Key

FVCFYASEXYRHFH-AJTSJACISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl

SMILES

C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl

Other CAS RN

111379-66-9

synonyms

5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine
5-amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine
5-ARTC

Origin of Product

United States

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